Technical Whitepaper: (2-Phenylpyrimidin-5-yl)methanol
Technical Whitepaper: (2-Phenylpyrimidin-5-yl)methanol
Executive Summary
(2-Phenylpyrimidin-5-yl)methanol (CAS: 886531-62-0) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Structurally, it combines the electron-deficient pyrimidine core—essential for hydrogen bond interactions in kinase and GPCR active sites—with a 2-phenyl substituent that provides hydrophobic bulk and pi-stacking potential. Crucially, the 5-hydroxymethyl moiety serves as a versatile synthetic handle, allowing researchers to extend the molecule into solvent-exposed regions of protein targets or to modulate physicochemical properties (LogP, tPSA).
This technical guide details the physicochemical identity, robust synthesis pathways, and experimental protocols for utilizing this compound in drug discovery workflows.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The following data establishes the baseline identity for (2-Phenylpyrimidin-5-yl)methanol. Researchers should use these constants for analytical verification (QC).
| Property | Value / Description |
| CAS Number | 886531-62-0 |
| IUPAC Name | (2-Phenylpyrimidin-5-yl)methanol |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Exact Mass | 186.0793 |
| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~1.5 (Pyrimidine N), ~13.5 (Hydroxyl) |
| LogP (Predicted) | 1.4 – 1.8 |
Synthesis & Manufacturing Strategy
The synthesis of (2-Phenylpyrimidin-5-yl)methanol is most reliably achieved through a De Novo Pyrimidine Construction followed by a Functional Group Interconversion (FGI) . This approach avoids the regioselectivity issues often encountered when attempting to functionalize a pre-existing pyrimidine ring.
Retrosynthetic Analysis
The most scalable route involves the condensation of Benzamidine (providing the N-C-N fragment and the phenyl group) with a Vinamidinium salt equivalent (providing the C-C-C fragment and the 5-position carboxylate). The resulting ester is then reduced to the target alcohol.
Synthetic Pathway Diagram
The following diagram illustrates the critical process flow, highlighting the causality between precursor selection and final yield.
Figure 1: Convergent synthesis strategy utilizing benzamidine condensation followed by ester reduction.
Experimental Protocol: Reduction of Ester to Alcohol
Context: This protocol describes the reduction of Ethyl 2-phenylpyrimidine-5-carboxylate to (2-Phenylpyrimidin-5-yl)methanol. This step is critical; while Lithium Aluminum Hydride (LiAlH₄) is effective, strict temperature control is required to prevent ring reduction or over-reaction.
Materials[1][2][13][14][15][16][17]
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Substrate: Ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq)
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Reagent: LiAlH₄ (1.0 M in THF, 1.2 eq) or DIBAL-H (1.0 M in Toluene, 2.2 eq)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents
Step-by-Step Methodology
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Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add the ester substrate and dissolve in anhydrous THF (0.1 M concentration).
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Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature minimizes side reactions with the electron-deficient pyrimidine ring.
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Addition: Add the LiAlH₄ solution dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain internal temperature <5°C.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (5% MeOH in DCM) or LC-MS.
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Quenching (Critical): Cool back to 0°C. Dilute with diethyl ether.
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Fieser Method: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.
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Isolation: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad with THF.
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Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Check: The product should appear as a singlet at ~4.6-4.7 ppm (2H, CH₂) in ¹H NMR (DMSO-d₆), with the disappearance of the ethyl ester quartet/triplet signals.
Medicinal Chemistry Applications
The (2-Phenylpyrimidin-5-yl)methanol scaffold is a versatile intermediate. The hydroxymethyl group acts as a "pivot point" for diversifying the molecule into various pharmacological classes.
Structural Activity Relationship (SAR) Workflow
The following diagram maps the transformation of the alcohol into diverse functional groups used in lead optimization.
Figure 2: Functional Group Interconversion (FGI) map demonstrating the utility of the scaffold.
Key Applications
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Kinase Inhibition: The pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors for the hinge region of kinases. The 5-position substituent projects into the solvent front or the ribose binding pocket.
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Deubiquitinase Inhibitors: Derivatives of 2-phenylpyrimidine have been identified as inhibitors of USP1/UAF1, where the 5-position modification tunes potency and selectivity (See Liang et al., 2014).
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Linker Chemistry: The alcohol can be converted to a linker for PROTACs (Proteolysis Targeting Chimeras), connecting the pyrimidine warhead to an E3 ligase ligand.
References
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GlobalChemMall. (2-phenylpyrimidin-5-yl)methanol Product Data. Retrieved from (CAS Verification).
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Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry , 57(19), 8099-8110.[2]
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BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Application Note.
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PubChem. 2-Phenylpyrimidine Compound Summary. National Library of Medicine.
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MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
